(S)-1-(2,4-Dimethylphenyl)ethanamine
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Analytical Characterization in Drug Identification
- (S)-1-(2,4-Dimethylphenyl)ethanamine and its derivatives have been identified in seized blotter papers, demonstrating its relevance in forensic science for drug market analysis. A variety of analytical methods, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), are used for unequivocal identification of these substances (Zuba & Sekuła, 2013).
Neurochemical Pharmacology Studies
- Studies on derivatives of (S)-1-(2,4-Dimethylphenyl)ethanamine, such as NBOMe compounds, contribute to understanding their mechanisms of action, particularly their high potency as agonists at 5-HT2A receptors. This research is vital in neuropsychopharmacology for understanding the effects of hallucinogenic substances (Eshleman et al., 2018).
Controlled Substances Act Regulation
- The inclusion of certain phenethylamines, including (S)-1-(2,4-Dimethylphenyl)ethanamine derivatives, in Schedule I of the Controlled Substances Act, highlights its importance in legal and regulatory domains. This inclusion is based on studies evidencing their potency and potential for abuse (Federal Register, 2016).
Structural Chemistry and Crystallography
- Crystallographic studies of compounds structurally related to (S)-1-(2,4-Dimethylphenyl)ethanamine, such as 1,2-bis(2,4-dimethylphenyl)ethane, contribute to the field of structural chemistry by providing insights into molecular structures, bond lengths, and conformational behavior (Harada & Ogawa, 2001).
Metabolism and Cytochrome P450 Enzymes Characterization
- The study of the metabolism of NBOMe compounds, including (S)-1-(2,4-Dimethylphenyl)ethanamine derivatives, has been instrumental in identifying the roles of various cytochrome P450 enzymes. This is crucial in pharmacology and toxicology for understanding drug-drug interactions and metabolic pathways (Nielsen et al., 2017).
Clinical Toxicology and Emergency Medicine
- Research involving cases of intoxication due to (S)-1-(2,4-Dimethylphenyl)ethanamine derivatives is critical in clinical toxicology and emergency medicine. It aids in the development of detection and treatment protocols for patients presenting with intoxication symptoms (Poklis et al., 2013).
Chemical Synthesis and Palladium-Catalyzed Reactions
- Studies on the terminal diarylation of chelating olefins related to (S)-1-(2,4-Dimethylphenyl)ethanamine, using palladium-catalyzed reactions and microwave heating, contribute to the field of organic synthesis. This research is important for developing new synthetic methodologies (Svennebring et al., 2004).
Pharmaceutical and Medicinal Chemistry Research
- Research on N-substituted derivatives of compounds similar to (S)-1-(2,4-Dimethylphenyl)ethanamine can lead to the development of new pharmaceutical agents with local anesthetic, analgesic, and anti-inflammatory properties (Bruno et al., 1994).
Neuropharmacological Comparative Studies
- Comparative neuropharmacological studies of NBOMe hallucinogens and their 2C counterparts, structurally related to (S)-1-(2,4-Dimethylphenyl)ethanamine, provide insights into their potency and effects. Such research is significant in understanding the physiological and psychological impacts of these substances (Elmore et al., 2018).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions or applications for the compound based on its properties and uses.
For a specific compound, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available in all these categories. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
(1S)-1-(2,4-dimethylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,11H2,1-3H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJDRMQPKZCUNL-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006244 | |
Record name | 1-(2,4-Dimethylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2,4-Dimethylphenyl)ethanamine | |
CAS RN |
856563-12-7 | |
Record name | (αS)-α,2,4-Trimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856563-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dimethylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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